4,6-Dinitro-2-methylphenol-3,5-D2
Overview
Description
Scientific Research Applications
Metabolic Fate of Drug-Protein Conjugates
Research by Kitteringham et al. (1985) utilized dinitrophenyl groups to study the metabolic fate of drug-protein conjugates in vivo. This work revealed that these conjugates are predominantly cleared through the liver, with the hapten being excreted into bile and urine. This study provides insight into how chemically reactive metabolites, such as dinitrophenyl haptens, determine the disposition of drug-protein conjugates formed in the body, highlighting their potential application in understanding drug metabolism and detoxification mechanisms Kitteringham, Maggs, Newby, & Park, 1985.
Platinum(II) Intercalating Compounds
Brodie, Collins, and Aldrich-Wright (2004) investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, demonstrating their binding to DNA and significant biological activity against the L1210 Murine leukemia cell line. This suggests the potential of such compounds in developing novel chemotherapeutic agents that intercalate DNA, providing a pathway for the design of drugs with enhanced efficacy against cancer Brodie, Collins, & Aldrich-Wright, 2004.
Enzymatic Reduction of Dinitrophenol
Parker's 1952 study on the enzymatic reduction of dinitrophenol by rat tissue homogenates contributes to the understanding of the toxic properties of dinitro compounds like dinitro-o-cresol (DNOC) and dinitrophenol (DNP). This research provides insights into how these compounds affect cellular metabolism and could be relevant in studying the mechanisms of toxicity and detoxification of environmental pollutants and therapeutic agents Parker, 1952.
Potassium Modified Catalyst for Mono-Methylation
Molleti and Yadav (2017) described the use of potassium-promoted lanthanum-magnesium oxide as a novel catalyst for the selective mono-methylation of phenylacetonitrile, demonstrating its application in the synthesis of intermediates for non-steroidal anti-inflammatory drugs. This research highlights the potential of using modified catalysts for efficient chemical synthesis, particularly in pharmaceutical manufacturing Molleti & Yadav, 2017.
Analysis of Phenylethylamines
Edwards and Blau (1972) applied 2,4-dinitrophenyl derivatives for the sensitive quantitative analysis of phenylethylamines in biological tissues, showcasing the potential of these compounds in analytical chemistry, particularly in the detection and quantification of biologically active amines Edwards & Blau, 1972.
Mechanism of Action
Target of Action
The primary target of 4,6-Dinitro-2-methylphenol-3,5-d2 is the process of adenosine triphosphate (ATP) production . ATP is a crucial molecule that provides energy for many biochemical reactions in the body. By interfering with ATP production, this compound can have a significant impact on cellular metabolism and function .
Mode of Action
This compound acts as an uncoupler . This means it disrupts the normal process of ATP production in cells. Specifically, it interferes with the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis . This disruption leads to a decrease in ATP levels, affecting various cellular processes that rely on ATP for energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway, which is responsible for ATP production . By disrupting this pathway, this compound can lead to a decrease in cellular energy levels, affecting a wide range of downstream cellular processes .
Result of Action
The primary result of the action of this compound is a decrease in ATP levels within cells . This can lead to a wide range of molecular and cellular effects, including decreased cellular metabolism, impaired cellular function, and potentially cell death . These effects can have significant implications for the overall health and function of the organism.
Biochemical Analysis
Biochemical Properties
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative phosphorylation, where it acts as an uncoupler. This interaction disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- interacts with proteins involved in cellular respiration, further affecting energy metabolism.
Cellular Effects
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression patterns, affecting cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it binds to the active site of ATP synthase, inhibiting its activity and reducing ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects.
Metabolic Pathways
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, affecting the electron transport chain and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism.
Subcellular Localization
The subcellular localization of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it affects oxidative phosphorylation and ATP production . Targeting signals and post-translational modifications may direct Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- to specific compartments or organelles, influencing its overall impact on cellular processes.
Properties
IUPAC Name |
3,5-dideuterio-2-methyl-4,6-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVONLUNISGICL-PBNXXWCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-76-9 | |
Record name | Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 93951-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.